molecular formula C9H19NS B13208906 2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine

2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine

Cat. No.: B13208906
M. Wt: 173.32 g/mol
InChI Key: CFZLXYASMMWYHL-UHFFFAOYSA-N
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Description

2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine is a chemical compound with the molecular formula C9H19NS It is known for its unique structure, which includes a pyrrolidine ring substituted with a sulfanyl group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methylpropyl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrrolidine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and a sulfanyl group attached to a 2-methylpropyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2-(2-methylpropylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C9H19NS/c1-8(2)6-11-7-9-4-3-5-10-9/h8-10H,3-7H2,1-2H3

InChI Key

CFZLXYASMMWYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC1CCCN1

Origin of Product

United States

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